molecular formula C31H46N4 B12011772 1-(Hexadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(Hexadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12011772
M. Wt: 474.7 g/mol
InChI Key: XVVCLVOBHFKYRO-UHFFFAOYSA-N
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Description

1-(Hexadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of pyrido[1,2-a]benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hexadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts such as iodine or copper acetate, and oxidizing agents like air oxygen .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity. These methods may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Hexadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Catalysts like palladium on carbon, copper acetate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

1-(Hexadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Hexadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with various molecular targets. It can bind to DNA, interfering with replication and transcription processes, which is crucial for its anticancer activity . Additionally, it may inhibit specific enzymes or receptors, contributing to its antimicrobial and antiviral effects.

Comparison with Similar Compounds

  • 2-Benzyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • Pyrimido[1,2-a]benzimidazoles

Comparison: 1-(Hexadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C31H46N4

Molecular Weight

474.7 g/mol

IUPAC Name

1-(hexadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C31H46N4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-23-33-30-24-26(20-4-2)27(25-32)31-34-28-21-17-18-22-29(28)35(30)31/h17-18,21-22,24,33H,3-16,19-20,23H2,1-2H3

InChI Key

XVVCLVOBHFKYRO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)CCC

Origin of Product

United States

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